2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine
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Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine is a heterocyclic compound that contains both pyrazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine and methyl groups in the structure can significantly influence its chemical properties and biological activities.
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, leading to downstream effects .
Result of Action
It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a fluorinated pyridine derivative. One common method includes the nucleophilic substitution reaction where the pyrazole ring is introduced to the fluoropyridine under basic conditions. The reaction can be carried out in solvents like dimethylformamide or dimethyl sulfoxide, with bases such as potassium carbonate or sodium hydride to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole-pyridine N-oxides.
Reduction: Formation of reduced pyrazole-pyridine derivatives.
Substitution: Formation of substituted pyrazole-pyridine compounds depending on the nucleophile used.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
Uniqueness
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of pyrazole and pyridine rings also provides a versatile scaffold for further functionalization and optimization in various applications.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-6-fluoropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-7-6-8(2)14(13-7)10-5-3-4-9(11)12-10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKINQOWTXJIJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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